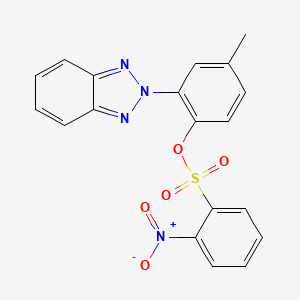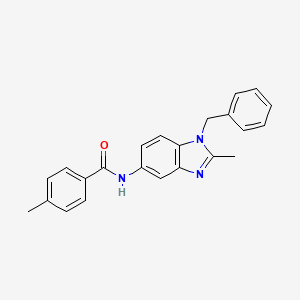![molecular formula C22H19ClN4O3 B11660276 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B11660276.png)
2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a chlorophenoxy group, a methoxyphenyl group, and a benzotriazolyl group, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the etherification of m-dichlorobenzene with p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3,4’-dichloro-diphenyl ether. This intermediate then undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding, electrostatic interactions, and π-π stacking .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-chlorophenoxy)-2-methylpropanoic acid: Similar in structure but differs in the presence of a propanoic acid group.
4-(2-((4-chlorophenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-ethoxybenzoate: Shares the chlorophenoxy and methoxyphenyl groups but has different substituents.
3-(4-chlorophenyl)-2-oxiranylmethanone: Contains a chlorophenyl group but differs significantly in its overall structure.
Uniqueness
The uniqueness of 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C22H19ClN4O3 |
|---|---|
Poids moléculaire |
422.9 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide |
InChI |
InChI=1S/C22H19ClN4O3/c1-14-11-20-21(26-27(25-20)16-5-9-17(29-2)10-6-16)12-19(14)24-22(28)13-30-18-7-3-15(23)4-8-18/h3-12H,13H2,1-2H3,(H,24,28) |
Clé InChI |
ZDMVXCHIBVNXNF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NN(N=C2C=C1NC(=O)COC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Cyclohexylamino)methylidene]-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B11660198.png)
![diethyl 5-{[(2E)-3-(3-methoxy-4-propoxyphenyl)prop-2-enoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11660204.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11660213.png)

![3-[(3-chlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11660216.png)
![2-(4-methoxyphenyl)-5-(4-methylphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B11660224.png)

![(5Z)-2-[(2,3-dimethylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11660240.png)
![3-chloro-1-(2,3-dimethylphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11660242.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11660250.png)
![2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11660263.png)
![4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B11660267.png)
![6-[(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11660268.png)

